

physical and chemical properties of N-ethylcyclopentanamine

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Compound of Interest

Compound Name: *N-ethylcyclopentanamine*

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An In-depth Technical Guide to the Physicochemical Properties of **N-ethylcyclopentanamine**

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **N-ethylcyclopentanamine** (CAS No. 45592-46-9). Intended for researchers, chemists, and professionals in drug development, this document synthesizes key data points, outlines robust experimental protocols for its synthesis and analysis, and offers field-proven insights into its handling and reactivity. The guide is structured to deliver not just data, but a foundational understanding of the compound's behavior, grounded in authoritative references and practical methodologies.

Chemical Identity and Structure

N-ethylcyclopentanamine is a secondary aliphatic amine featuring a cyclopentyl ring bonded to the nitrogen atom of an ethylamine group.^[1] This structure is fundamental to its chemical reactivity, imparting properties typical of a sterically accessible secondary amine, such as basicity and nucleophilicity. Its identity is unequivocally established by the following identifiers.

- IUPAC Name: **N-ethylcyclopentanamine**^[1]
- Synonyms: N-Ethylcyclopentylamine, Cyclopentylethylamine^{[2][3]}
- CAS Number: 45592-46-9^{[1][3]}
- Molecular Formula: C₇H₁₅N^[1]

- Molecular Weight: 113.20 g/mol [1][2]
- SMILES: CCNC1CCCC1[1][2]

Physicochemical Properties

The physical properties of **N-ethylcyclopentanamine** are critical for its practical application in a laboratory setting, influencing decisions related to reaction conditions, solvent selection, and purification methods. The compound presents as a colorless to light yellow liquid.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Summary of Key Physicochemical Properties

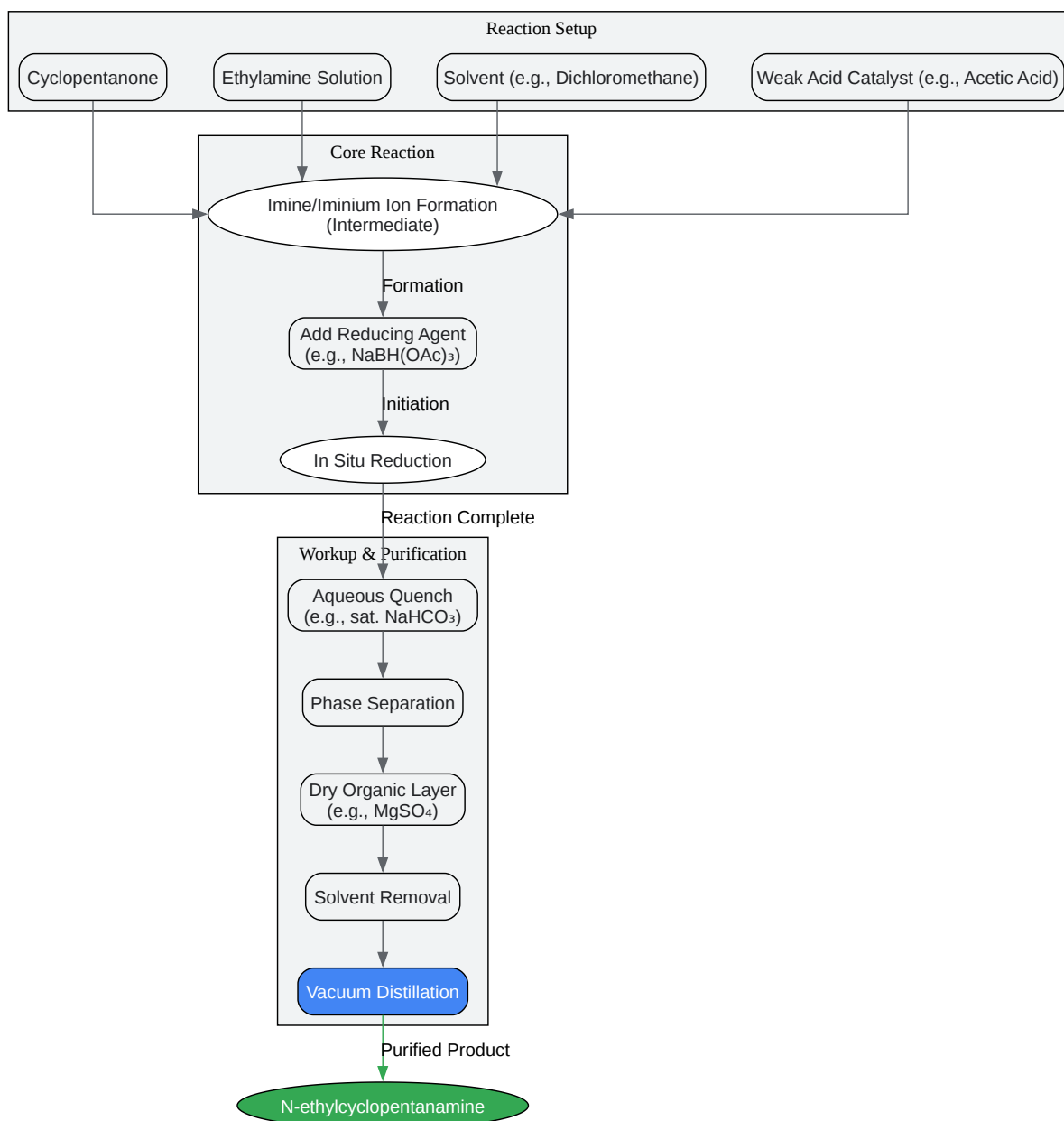
Property	Value	Source(s)	Significance & Field Insights
Boiling Point	119-120 °C (at 29 Torr)	[4][5]	The reduced pressure boiling point indicates that vacuum distillation is the preferred method for purification to prevent thermal degradation at atmospheric pressure.
Density	0.84 ± 0.1 g/cm ³ (Predicted)	[4]	Its density, being less than water, is a key consideration for aqueous workup procedures, as it will form the upper organic layer.
pKa	11.12 ± 0.20 (Predicted)	[4][5]	This value confirms its nature as a moderately strong base, similar to other secondary alkylamines. It will readily form salts with mineral acids, a property useful for purification or formulation.
Appearance	Colorless to Light Yellow Liquid	[4]	A significant deviation from this appearance may indicate impurity or degradation, necessitating re-purification.

Synthesis and Purification

The most direct and common laboratory synthesis of **N-ethylcyclopentanamine** is the reductive amination of cyclopentanone with ethylamine.^{[6][7]} This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.^[8] This method is highly efficient and avoids the polyalkylation issues often encountered with direct alkylation of amines.^[8]

Synthetic Workflow: Reductive Amination

The logical flow of the synthesis is depicted below. The choice of a reducing agent is critical; sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH_3CN) are often preferred as they are mild enough to not reduce the starting ketone but are effective at reducing the intermediate iminium ion.^[8]



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Caption: Synthetic workflow for **N-ethylcyclopentanamine**.

Protocol: Synthesis via Reductive Amination

This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (8.41 g, 100 mmol) and dichloromethane (DCM, 100 mL).
- **Amine Addition:** Add a 2.0 M solution of ethylamine in THF (55 mL, 110 mmol, 1.1 eq) to the stirring solution.
- **Imine Formation:** Add glacial acetic acid (0.6 g, 10 mmol, 0.1 eq) to catalyze imine formation. Allow the mixture to stir at room temperature for 30 minutes.
- **Reduction:** Slowly add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 25.4 g, 120 mmol, 1.2 eq) portion-wise over 20 minutes. Causality Note: Slow addition is necessary to control the exothermic reaction and any gas evolution.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
- **Workup - Quench:** Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO_3) solution to quench the reaction and neutralize the acetic acid.
- **Workup - Extraction:** Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
- **Workup - Washing & Drying:** Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO_4).
- **Isolation:** Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by fractional distillation under vacuum (approx. 29 Torr) to yield **N-ethylcyclopentanamine** as a colorless liquid.[4]

Spectroscopic Profile

Spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment.

Table 2: Characteristic Spectroscopic Data

Technique	Expected Features	Rationale
^1H NMR	N-H Proton: Broad singlet (~1-2 ppm). Cyclopentyl Protons: Multiplets (~1.2-1.8 ppm). Ethyl CH_2 : Quartet (~2.6 ppm). Ethyl CH_3 : Triplet (~1.1 ppm).	The chemical shifts and splitting patterns are predicted based on standard values for aliphatic amines. The N-H proton is often broad and may exchange with D_2O .
^{13}C NMR	Cyclopentyl Carbons: Multiple signals in the aliphatic region (~20-60 ppm). Ethyl CH_2 : Signal around 45 ppm. Ethyl CH_3 : Signal around 15 ppm.	The distinct chemical environments of the carbon atoms will give rise to a predictable number of signals in the aliphatic region.
IR Spectroscopy	N-H Stretch: A moderate, single absorption band around $3300\text{-}3250\text{ cm}^{-1}$. ^[9] C-H Stretch: Multiple sharp peaks just below 3000 cm^{-1} . C-N Stretch: Absorption in the $1250\text{-}1020\text{ cm}^{-1}$ region. ^[9]	Unlike primary amines which show two N-H stretch bands, secondary amines like this compound show only one. ^[9] ^[10] The C-N stretch is a key indicator of the amine functional group.
Mass Spec (EI)	Molecular Ion (M^+): Peak at $m/z = 113$. ^[3] Base Peak: Expected at $m/z = 84$, corresponding to the loss of an ethyl group ($\text{M}-29$).	Electron ionization typically leads to fragmentation. The most stable carbocation formed by alpha-cleavage (loss of the ethyl radical) is often the base peak in aliphatic amines.

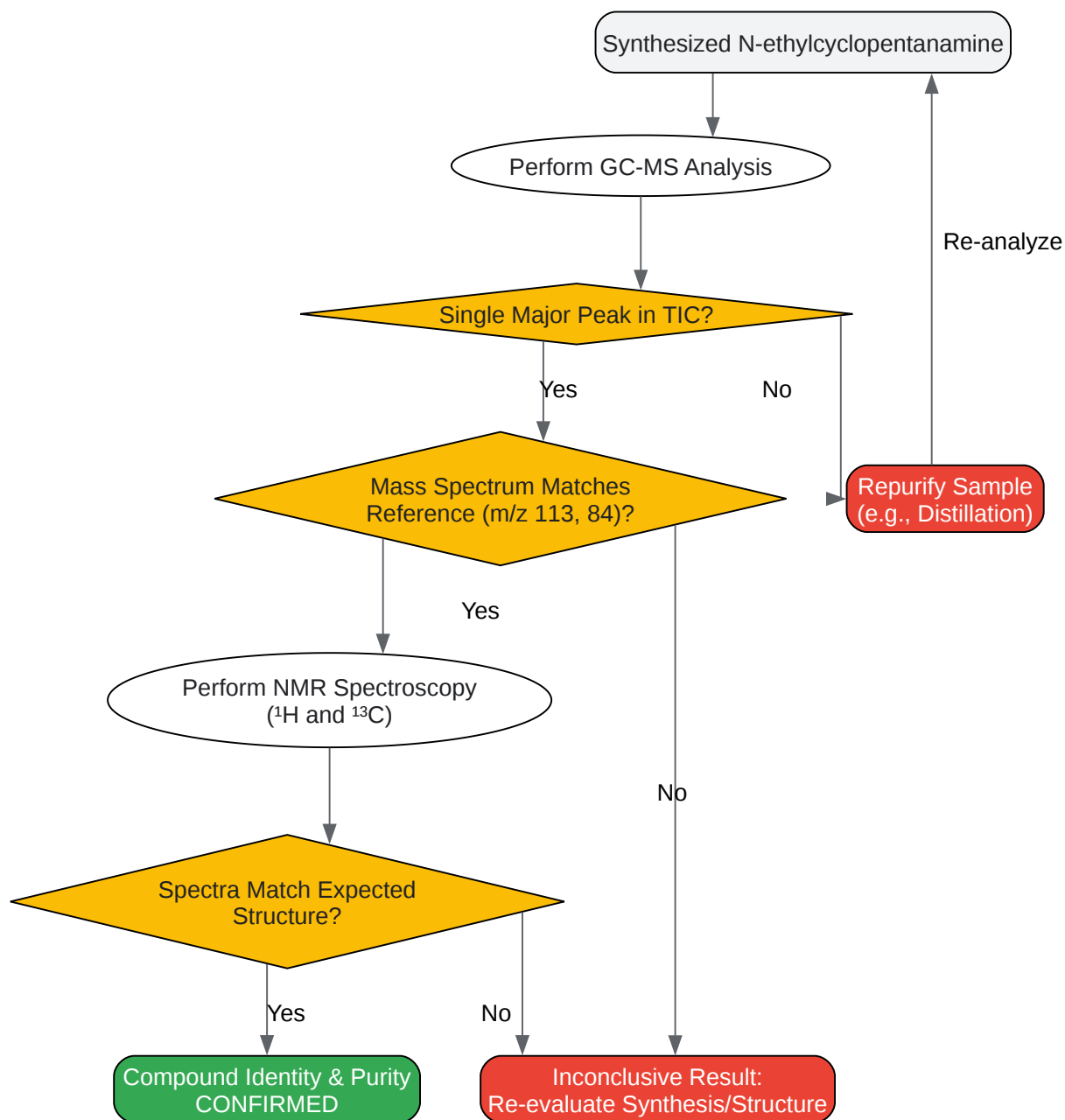
Analytical Characterization

Rigorous analytical control is necessary to ensure the purity and identity of the synthesized material, especially in a drug development context.

Protocol: Purity Assessment by GC-MS

- Sample Preparation: Prepare a 1 mg/mL solution of **N-ethylcyclopentanamine** in DCM.
- Instrumentation: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) and a mass selective detector.
- GC Method:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
 - Carrier Gas: Helium, constant flow of 1 mL/min.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-300.
- Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The identity is confirmed by matching the resulting mass spectrum with a reference spectrum.^[3]

Logical Flow for Compound Verification



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Caption: Decision workflow for analytical verification.

Safety and Handling

N-ethylcyclopentanamine is a hazardous chemical that requires careful handling in a controlled laboratory environment.

- GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[1]
- Precautionary Measures:
 - Handle only in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.
 - Keep away from heat, sparks, open flames, and other ignition sources.[1]
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][11]

Conclusion

N-ethylcyclopentanamine is a foundational secondary amine with well-defined physicochemical properties. Its synthesis via reductive amination is a robust and scalable method. A thorough understanding of its properties, particularly its boiling point and basicity, is essential for its effective use in synthetic and medicinal chemistry. The analytical protocols outlined herein provide a self-validating system to ensure the quality and identity of the material for research and development applications.

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